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Compound of Interest

Z-VRPR-FMK (trifluoroacetate
Compound Name:
salt)

Cat. No.: B10764615

Executive Summary

e Compound: Z-Val-Arg-Pro-Arg-FMK (Z-VRPR-FMK)

e Target: MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1).[1][2]

[3]14]

e Mechanism: The C-terminal fluoromethyl ketone (FMK) acts as an electrophilic "warhead,"
forming an irreversible covalent thioether bond with the catalytic cysteine of MALT1.

o Synthetic Challenge: The primary difficulty lies in installing the reactive FMK moiety onto the
highly basic Arginine residue without racemization or side-chain alkylation.

o Recommended Strategy: Convergent synthesis.

o Warhead Synthesis: Preparation of the protected Arg-FMK unit using magnesium benzyl
fluoromalonate.

o Backbone Assembly: Solid-Phase Peptide Synthesis (SPPS) of the Z-Val-Arg(Pbf)-Pro-OH
fragment.

o Condensation: Solution-phase coupling of the backbone to the warhead followed by global
deprotection.
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Strategic Retrosynthesis

The synthesis is best approached by disconnecting the molecule at the Pro-Arg bond. This
minimizes the handling steps involving the reactive FMK warhead and allows for the efficient
assembly of the peptide backbone using standard SPPS.
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Figure 1: Retrosynthetic analysis dividing the target into a stable peptide fragment and a
reactive warhead unit.

Detailed Experimental Protocol
Part A: Synthesis of the Warhead (H-Arg(Pmc)-FMK)

The installation of the FMK group on Arginine is achieved via a modified Dakins-West reaction
using a magnesium malonate enolate. This avoids the use of hazardous diazomethane and
minimizes racemization.

Reagents Required:
e Boc-Arg(Pmc)-OH (Side chain protection with Pmc is preferred for stability).

» Magnesium Benzyl Fluoromalonate.
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e Carbonyldiimidazole (CDI).

» Palladium on Carbon (Pd/C).[5]
 Trifluoroacetic acid (TFA) or HCI/Dioxane.
Step-by-Step Protocol:

» Activation: Dissolve Boc-Arg(Pmc)-OH (1.0 eq) in anhydrous THF under nitrogen. Add CDI
(1.2 eq) and stir at Room Temperature (RT) for 30—60 minutes to form the acyl imidazole
active intermediate.

e C-C Bond Formation: Add Magnesium Benzyl Fluoromalonate (1.0 eq) to the reaction
mixture. Stir overnight at RT. The magnesium enolate attacks the activated carboxyl group.

o Workup: Quench with 1M HCI (cold) and extract with Ethyl Acetate (EtOAc). Wash with
saturated NaHCOs and brine. Dry over Na2SOa4 and concentrate.

o Intermediate: A beta-keto ester (Boc-Arg(Pmc)-CH(COOBN)-F).

o Decarboxylation: Dissolve the intermediate in Ethanol/EtOAc (1:1). Add 10% Pd/C catalyst.
Hydrogenate (Hz balloon) for 4—6 hours.

o Mechanism:[4][6][7][8] Hydrogenolysis removes the benzyl ester (Bn). The resulting beta-
keto acid spontaneously decarboxylates to form the fluoromethyl ketone.

o Product:Boc-Arg(Pmc)-FMK.

e N-Terminal Deprotection: Dissolve Boc-Arg(Pmc)-FMK in 4M HCI in Dioxane. Stir for 30
minutes at 0°C. Concentrate in vacuo to yield H-Arg(Pmc)-FMK-HCI. Use immediately or
store at -20°C.

Part B: Synthesis of Peptide Backbone (Z-Val-Arg-Pro-
OH)

Use standard Fmoc-SPPS on a highly acid-sensitive resin to allow cleavage of the protected
peptide fragment.
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Protocol:
e Resin Loading: Use 2-Chlorotrityl Chloride Resin. Load Fmoc-Pro-OH in DCM with DIPEA.
e Elongation:

o Deprotect Fmoc with 20% Piperidine/DMF.

o Couple Fmoc-Arg(Pbf)-OH using HBTU/DIPEA.

o Couple Z-Val-OH (Z = Benzyloxycarbonyl) as the final residue. Note: Use Z-protection to
cap the N-terminus permanently.

o Cleavage from Resin: Treat resin with 1% TFA in DCM (v/v) for 2 minutes x 5 times.

o Critical: This mild acid condition cleaves the peptide from the resin without removing the
Pbf side-chain protection of the Arginine.

« |solation: Neutralize the filtrate immediately with Pyridine. Concentrate and precipitate in cold
water/ether.

o Product:Z-Val-Arg(Pbf)-Pro-OH.

Part C: Fragment Condensation & Global Deprotection

This step links the backbone to the warhead and removes the side-chain protecting groups.
Protocol:

e Coupling: Dissolve Z-Val-Arg(Pbf)-Pro-OH (1.0 eq) and H-Arg(Pmc)-FMK-HCI (1.1 eq) in dry
DMF.

e Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir at 0°C for 1 hour, then RT for 3
hours.

o Monitoring: Check by LC-MS for the formation of the fully protected intermediate: Z-Val-
Arg(Pbf)-Pro-Arg(Pmc)-FMK.
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o Global Deprotection: Dissolve the purified intermediate in a cleavage cocktail: 95% TFA /
2.5% TIS / 2.5% H20.

o Time: Stir for 2—3 hours at RT.

o Note: The FMK group is generally stable in TFA, but prolonged exposure should be
avoided to prevent acid-catalyzed hydration or decomposition.

» Precipitation: Drop the reaction mixture into cold Diethyl Ether (-20°C). Centrifuge to collect
the white precipitate (crude Z-VRPR-FMK).

Purification and Analysis
Purification (Preparative HPLC)

e Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).
e Mobile Phase A: Water + 0.1% TFA.
o Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

o Gradient: 5% B to 60% B over 45 minutes. Arginine residues make the peptide hydrophilic; it

will elute early.

» Handling: Lyophilize fractions immediately. Avoid leaving the peptide in aqueous solution for
extended periods to prevent hydration of the ketone (gem-diol formation).

Analytical Specifications

Parameter Specification Method

Purity > 95% RP-HPLC (214 nm)
Identity 676.8 Da (M+H)+ ESI-MS

Counter-ion TFA Salt Standard SPPS outcome
Appearance White amorphous powder Visual Inspection

Reaction Workflow Diagram
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Figure 2: Step-by-step workflow for the convergent synthesis of Z-VRPR-FMK.
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Safety & Stability

 Toxicity: Fluoromethyl ketones are alkylating agents. While less volatile than diazomethane,
they can alkylate biological nucleophiles. Handle with gloves in a fume hood.

o Storage: Store lyophilized powder at -20°C under desiccant.

 Stability: The FMK group is prone to forming a hydrate (gem-diol) in aqueous solution. This is
reversible, but stock solutions should be made in dry DMSO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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